3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate
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Overview
Description
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate is a complex organic compound that belongs to the class of pyrazoles This compound features a pyrazole ring substituted with a phenyl group, a phenylthio group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl and phenylthio groups.
Esterification: The final step involves the esterification of the pyrazole derivative with 4-nitrobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the phenylthio group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride in hydrochloric acid for nitro group reduction.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids for halogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amino Derivatives: From reduction of the nitro group.
Halogenated Compounds: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly in enzyme inhibition studies.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can participate in redox reactions, while the phenylthio group can interact with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate: Lacks the phenylthio group, which may affect its reactivity and biological activity.
3-methyl-1-phenyl-4-(methylthio)-1H-pyrazol-5-yl 4-nitrobenzoate: Contains a methylthio group instead of a phenylthio group, potentially altering its chemical properties.
Uniqueness
The presence of both the phenylthio and nitrobenzoate groups in 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate makes it unique compared to similar compounds
Properties
IUPAC Name |
(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-16-21(31-20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)30-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOYGINOUCBPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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